molecular formula C12H17BrN2O B12073206 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol

4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol

Cat. No.: B12073206
M. Wt: 285.18 g/mol
InChI Key: NNHZHVCSRQUMKR-UHFFFAOYSA-N
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Description

4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol (CAS 1782824-52-5) is a brominated phenolic compound featuring a 4-methylpiperazinylmethyl substituent at the meta position relative to the hydroxyl group. This structural motif combines a phenolic core with a piperazine-derived side chain, rendering it a candidate for medicinal chemistry applications, particularly in drug discovery targeting neurological or oncological pathways . The compound is commercially available for research purposes, emphasizing its relevance in synthetic and pharmacological studies .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

4-bromo-3-[(4-methylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C12H17BrN2O/c1-14-4-6-15(7-5-14)9-10-8-11(16)2-3-12(10)13/h2-3,8,16H,4-7,9H2,1H3

InChI Key

NNHZHVCSRQUMKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinylmethyl-Substituted Aromatic Compounds

Compounds bearing the 4-methylpiperazinylmethyl group on aromatic systems exhibit diverse pharmacological profiles. Key examples include:

  • 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS 898763-21-8): This benzophenone derivative shares the bromo and piperazinylmethyl substituents but replaces the phenolic hydroxyl with a ketone group.
  • 4-Fluoro-3-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol: A structurally complex analogue incorporating a thienopyrimidine scaffold.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Applications Reference
Target Compound Phenol -Br, -OH, -CH₂-(4-methylpiperazine) Medicinal chemistry
3'-Bromo-2-(piperazinylmethyl)benzophenone Benzophenone -Br, -C=O, -CH₂-(4-methylpiperazine) Lipophilic drug candidates
Thienopyrimidine-phenol hybrid Thieno[3,2-d]pyrimidine -F, -morpholine, -CH₂-(4-methylpiperazine) Kinase inhibition

Bromophenol Derivatives with Alternative Substituents

  • 4-Bromo-3-(trifluoromethyl)phenol (CAS 320-49-0): This compound replaces the piperazinylmethyl group with a trifluoromethyl substituent. The strong electron-withdrawing effect of -CF₃ increases acidity (pKa ~7–8) compared to the target compound, where the piperazinylmethyl group may act as an electron donor. Such differences influence solubility and reactivity in coupling reactions .
  • 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one: A brominated pyrazolone with dual bromo substituents. The pyrazolone core confers distinct tautomeric behavior and metal-chelating properties, unlike the phenolic target .

Heterocyclic Cores with Bromo and Piperazinyl Groups

  • 3-(4-((4-Methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one: An indolinone derivative synthesized via aldol condensation. The extended conjugation from the benzylidene group may enhance fluorescence properties, suggesting applications in imaging probes .
  • 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one : This pyrazolone derivative highlights how bromine placement (position 4 vs. 5) affects steric and electronic interactions in heterocyclic systems .

Biological Activity

4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a bromophenol structure and a piperazine moiety, has been explored for its interactions with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is C₁₂H₁₇BrN₂O, with a molecular weight of 285.18 g/mol. The compound features a bromine atom at the para position of the phenolic ring and a 4-methylpiperazine group connected via a methylene bridge at the meta position. This specific arrangement contributes to its distinct chemical properties and biological activity.

The biological activity of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical cellular pathways. Although detailed mechanisms are still being elucidated, initial studies suggest that this compound may modulate neurotransmitter systems and influence signaling pathways relevant to neuropharmacology and inflammation.

Antimicrobial Activity

Research indicates that 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with significant minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa2.04.0

These findings indicate that the compound not only inhibits growth but also has bactericidal effects, as evidenced by MBC values.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology as a potential D3 dopamine receptor agonist. Studies indicate that it may enhance β-arrestin recruitment and G protein activation, leading to downstream effects such as pERK phosphorylation, which are crucial for neuroprotection and treatment of neurodegenerative disorders.

Case Studies

A notable study evaluated the effects of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol on neurodegenerative models. The results demonstrated that the compound could protect dopaminergic neurons from degeneration, suggesting its potential application in treating diseases like Parkinson's.

Comparative Analysis

To better understand the unique properties of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-Bromo-3-(piperazin-1-ylmethyl)phenolSimilar structure but lacks methyl group on piperazinePotential differences in receptor binding affinity
3-((4-Methylpiperazin-1-yl)methyl)-5-bromoindoleContains an indole ring instead of a phenolic ringDifferent biological activity due to indole's unique properties

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